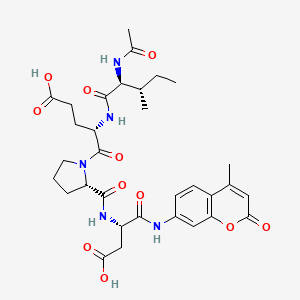

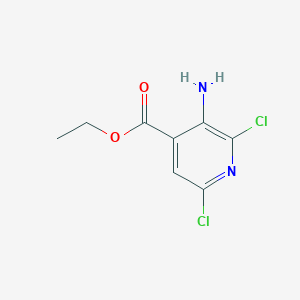

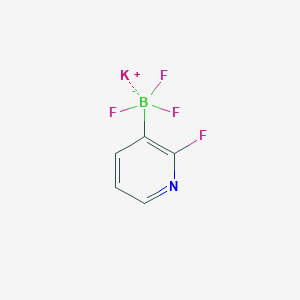

![molecular formula C6H6N2O2S B1370627 4-Cyclopropyl-[1,2,3]thiadiazole-5-carboxylic acid CAS No. 183303-71-1](/img/structure/B1370627.png)

4-Cyclopropyl-[1,2,3]thiadiazole-5-carboxylic acid

Descripción general

Descripción

4-Cyclopropyl-[1,2,3]thiadiazole-5-carboxylic acid is a chemical compound with the CAS Number: 183303-71-1 . It has a molecular weight of 170.19 . This compound is in the form of a powder and is stored at room temperature .

Synthesis Analysis

1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another synthetic approach involved the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The InChI Code for this compound is 1S/C6H6N2O2S/c9-6(10)5-4(3-1-2-3)7-8-11-5/h3H,1-2H2,(H,9,10) . The structure of this compound is based on the 1,3,4-thiadiazole ring, which is a versatile structure owing to its pharmacological and biological activities .Chemical Reactions Analysis

The synthesis of 1,3,4-thiadiazole molecules involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another synthetic approach involved the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Physical And Chemical Properties Analysis

4-Cyclopropyl-[1,2,3]thiadiazole-5-carboxylic acid is a powder that is stored at room temperature . It has a melting point of 157-159 .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Derivatives of thiadiazole compounds have been studied for their potential antimicrobial effects. Research indicates that these compounds show significant activity mainly against Gram-positive bacteria . This suggests that 4-Cyclopropyl-[1,2,3]thiadiazole-5-carboxylic acid could be explored for use in developing new antimicrobial agents.

Anti-inflammatory Agents

Thiadiazole derivatives have shown promising anti-inflammatory effects in various studies. They have been compared to standard drugs like indomethacin in terms of their ability to inhibit paw edema . This points to the potential use of 4-Cyclopropyl-[1,2,3]thiadiazole-5-carboxylic acid in creating new anti-inflammatory medications.

Mecanismo De Acción

The mechanism of action of 1,3,4-thiadiazole derivatives is thought to be due to the presence of N–C–S– moiety . Other researchers assume that the biological activities of 1,3,4-thiadiazole derivatives are due to the strong aromaticity of the ring, which also provides great in vivo stability to this five-membered ring system and low toxicity for higher vertebrates .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-cyclopropylthiadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c9-6(10)5-4(3-1-2-3)7-8-11-5/h3H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHOAZWKIZPUKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(SN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopropyl-[1,2,3]thiadiazole-5-carboxylic acid | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

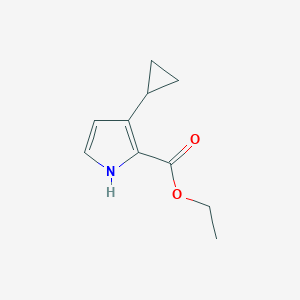

![5-Methylbenzo[c]phenanthridin-5-ium-2,3,7,8-tetrol](/img/structure/B1370553.png)

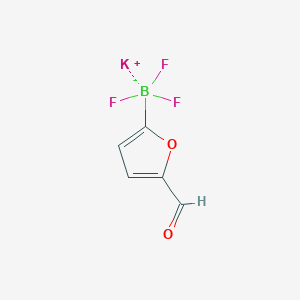

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol](/img/structure/B1370559.png)

![4-allyl-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1370570.png)